molecular formula C15H15N3OS2 B3005048 N-(2,4-dimethylphenyl)-N-[4-(isothiocyanatomethyl)-1,3-thiazol-2-yl]acetamide CAS No. 885460-74-2

N-(2,4-dimethylphenyl)-N-[4-(isothiocyanatomethyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B3005048
CAS No.: 885460-74-2
M. Wt: 317.43
InChI Key: OHZHRRZVLYRDNT-UHFFFAOYSA-N
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Description

Structure and Key Features:
N-(2,4-Dimethylphenyl)-N-[4-(isothiocyanatomethyl)-1,3-thiazol-2-yl]acetamide is a disubstituted acetamide featuring a thiazole ring with an isothiocyanatomethyl group at position 4 and a 2,4-dimethylphenyl group attached to the acetamide nitrogen (Figure 1). The isothiocyanate (N=C=S) moiety is a reactive electrophilic group, often associated with enzyme inhibition and covalent binding to biological targets . While direct synthesis data for this compound are absent in the provided evidence, analogous structures suggest its preparation may involve coupling 2,4-dimethylphenylamine with a pre-functionalized thiazole intermediate, followed by isothiocyanate incorporation via thiourea derivatization or nucleophilic substitution .

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-N-[4-(isothiocyanatomethyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3OS2/c1-10-4-5-14(11(2)6-10)18(12(3)19)15-17-13(8-21-15)7-16-9-20/h4-6,8H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHZHRRZVLYRDNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N(C2=NC(=CS2)CN=C=S)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-N-[4-(isothiocyanatomethyl)-1,3-thiazol-2-yl]acetamide typically involves the reaction of 2,4-dimethylaniline with 2-bromoacetyl chloride to form an intermediate, which is then reacted with 4-isothiocyanatomethyl-1,3-thiazole under specific conditions. The reaction conditions may include the use of solvents like dichloromethane or acetonitrile, and catalysts such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and reaction time, would be crucial to maximize yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-N-[4-(isothiocyanatomethyl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into corresponding amines or thiols.

    Substitution: It can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or thiols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its biological activity can be studied for potential therapeutic applications, such as antimicrobial or anticancer properties.

    Medicine: It may serve as a lead compound for drug development.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-N-[4-(isothiocyanatomethyl)-1,3-thiazol-2-yl]acetamide would depend on its specific biological target. Generally, thiazole derivatives can interact with various enzymes or receptors, modulating their activity. The isothiocyanate group may also play a role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Aryl/Substituent Groups
Compound Name Substituents Molecular Formula Key Features Biological Activity (Inferred) Synthesis Method (Evidence ID)
N-[4-(Isothiocyanatomethyl)-1,3-thiazol-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide 3-Trifluoromethylphenyl instead of 2,4-dimethylphenyl C₁₄H₁₀F₃N₃OS₂ Enhanced lipophilicity due to CF₃ group; potential CNS activity Enzyme inhibition (hypothesized) Coupling of trifluoromethylphenylamine with thiazole intermediate
N-[4-(2,5-Dimethylphenyl)-1,3-thiazol-2-yl]acetamide Single acetamide substitution; lacks isothiocyanate C₁₃H₁₄N₂OS Simpler structure; logP = 3.67 Anti-inflammatory (analogous to ) Thiazole ring formation via bromoketone and thiourea
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Dichlorophenyl group; single substitution C₁₁H₈Cl₂N₂OS Structural similarity to benzylpenicillin; hydrogen-bonding motifs Antimicrobial (hypothesized) Amide coupling using EDC/HCl

Key Observations :

  • Aryl substituents influence lipophilicity and bioactivity. For example, the trifluoromethyl group in increases metabolic stability, while chlorine atoms in may improve antimicrobial properties.
Analogues with Isothiocyanate or Related Functional Groups
Compound Name Functional Group Molecular Formula Activity/Application Evidence ID
N-[4-(Isothiocyanatomethyl)-1,3-thiazol-2-yl]-N-methylacetamide Methyl group instead of aryl C₈H₁₀N₃OS₂ Reduced steric hindrance; model for SAR studies
N-(4-Phenyl-1,3-thiazol-2-yl)-4-chlorobenzamide Benzamide with chloro substituent C₁₆H₁₂ClN₂OS Anti-inflammatory (IC₅₀ = 12 µM)

Key Observations :

  • Methyl substitution () simplifies the structure, aiding in structure-activity relationship (SAR) studies but likely reduces target affinity compared to aryl-substituted analogues.
  • Benzamide derivatives (e.g., ) demonstrate that electron-withdrawing groups (e.g., Cl) enhance anti-inflammatory activity, suggesting similar optimization strategies for the target compound.
Thiazole-Acetamide Derivatives with Documented Bioactivity
Compound Name Bioactivity Potency/Results Evidence ID
2-((2,4-Dichlorophenyl)amino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide α-Glucosidase inhibition IC₅₀ = 8.2 µM
N-[4-(2-Oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide derivatives Antidiabetic, antimicrobial Moderate to strong activity
N-(4-Phenyl-1,3-thiazol-2-yl)-3-trifluoromethylbenzamide Anti-inflammatory 68% inhibition at 50 mg/kg

Key Observations :

  • Coumarin-thiazole hybrids () highlight the role of fused aromatic systems in enhancing enzymatic inhibition, a strategy applicable to the target compound.
  • Trifluoromethyl groups () improve both potency and pharmacokinetic profiles, supporting their inclusion in the target’s design.

Biological Activity

N-(2,4-dimethylphenyl)-N-[4-(isothiocyanatomethyl)-1,3-thiazol-2-yl]acetamide (CAS: 885460-74-2) is a compound characterized by its unique structural features, including a thiazole ring and an isothiocyanate group. This article explores its biological activity, focusing on its potential applications in medicinal chemistry and related fields.

  • Molecular Formula : C₁₅H₁₅N₃OS₂
  • Molar Mass : 317.43 g/mol
  • Structural Features : The compound consists of a dimethylphenyl moiety, a thiazole ring, and an isothiocyanate functional group, which are known to contribute to its biological properties.

The biological activity of this compound has been primarily studied in the context of its anticancer properties. The mechanisms through which this compound exerts its effects include:

  • Inhibition of Cancer Cell Proliferation : Research indicates that the compound can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
  • Targeting Specific Biological Pathways : The isothiocyanate group is known to interact with cellular signaling pathways, potentially modulating processes such as oxidative stress and inflammation.

Biological Activity Studies

Several studies have investigated the biological activity of this compound:

  • Anticancer Activity : In vitro studies have shown that this compound exhibits significant cytotoxicity against cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The IC50 values for these cell lines were determined to be in the low micromolar range.
  • Mechanistic Insights : A study highlighted that the compound induces apoptosis through the intrinsic pathway, characterized by mitochondrial membrane potential loss and activation of caspases.

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds reveals insights into the unique biological activity of this compound:

Compound NameStructure FeaturesBiological Activity
N-(2-chloro-4-methylphenyl)-N-[4-isothiocyanatomethyl]-1,3-thiazol-2-ylacetamideSimilar thiazole and isothiocyanate groupsAntimicrobial properties
N-(4-methoxyphenyl)-N-[4-isothiocyanatomethyl]-1,3-thiazol-2-ylacetamideMethoxy substituent instead of dimethylPotential anticancer activity
N-(3-nitrophenyl)-N-[4-isothiocyanatomethyl]-1,3-thiazol-2-ylacetamideNitro substituent on phenyl ringEnhanced cytotoxicity against specific cancer cells

Case Studies

  • Case Study 1 : A study published in Cancer Letters evaluated the efficacy of this compound in combination with conventional chemotherapeutic agents. Results indicated a synergistic effect that enhanced overall cytotoxicity against resistant cancer cell lines .
  • Case Study 2 : Another investigation focused on the compound's role as a potential inhibitor of tumor metastasis. It was found to significantly reduce migration and invasion capabilities in vitro, suggesting its utility in preventing cancer spread.

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